molecular formula C21H22N4O4S B2494258 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1323658-25-8

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2494258
CAS No.: 1323658-25-8
M. Wt: 426.49
InChI Key: YDGQHUQNTPCFSP-UHFFFAOYSA-N
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Description

This compound features a unique structural framework combining an isopropylsulfonylphenyl group, a 1,2,4-oxadiazole substituted with pyridin-3-yl, and a strained azetidine (four-membered) ring linked to an ethanone moiety. The azetidine ring introduces conformational rigidity, which may enhance selectivity in biological systems .

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14(2)30(27,28)18-7-5-15(6-8-18)10-19(26)25-12-17(13-25)21-23-20(24-29-21)16-4-3-9-22-11-16/h3-9,11,14,17H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGQHUQNTPCFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.

Chemical Structure and Properties

The compound can be described as having a complex structure that includes an isopropylsulfonyl group and a pyridinyl moiety, which are known to influence its biological properties. The molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.51 g/mol.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the isopropylsulfonyl group may enhance binding to target enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound could interfere with cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity

Recent studies have explored the biological activities associated with this compound, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For example:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells). The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line tested .
Cell LineIC50 (µM)
MIA PaCa-20.58
BxPC-31.0
UM160.31

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its efficacy against various bacterial strains was assessed through disk diffusion methods and minimum inhibitory concentration (MIC) tests:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

A notable case study involved the evaluation of this compound in a pancreatic cancer model. The compound was administered in a murine model, leading to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with analogs from the provided evidence, focusing on core structures, substituents, and inferred properties.

Compound Core Structure Sulfonyl Group Heterocycle Ring System Molecular Weight (Da) Predicted logP Notable Features
Target Compound Ethanone-linked Isopropylsulfonyl Pyridin-3-yl-1,2,4-oxadiazole Azetidine ~475 ~3.2 Azetidine (conformational strain), pyridinyl (H-bonding), bulky sulfonyl substituent
: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio-ethanone Phenylsulfonyl 2,4-Difluorophenyl None ~550 ~4.5 Fluorine atoms (electron-withdrawing), triazole core (metabolic liability)
: {3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone Methanone-piperidine None Cyclopropyl-1,2,4-oxadiazole Piperidine ~430 ~2.8 Ethoxyphenyl (solubility-enhancing), triazole-piperidine system (flexibility)
: 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Imidazopyridine-amine Methylsulfonyl None Imidazopyridine ~320 ~3.0 Methylsulfonyl (lower steric hindrance), amine linkage (polarity)

Detailed Analysis of Structural and Functional Differences

3.1. Sulfonyl Group Variations
  • Target vs. :
    The isopropylsulfonyl group in the target compound provides greater steric bulk compared to phenylsulfonyl () and methylsulfonyl (). This bulk may improve metabolic stability by shielding reactive sites but could reduce binding affinity to compact active sites. The phenylsulfonyl group in adds aromaticity, favoring π-π stacking, while the methylsulfonyl in offers minimal steric interference .
3.2. Heterocyclic Core and Substituents
  • Oxadiazole vs. Triazole () :
    The 1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, enhancing metabolic stability. In contrast, the 1,2,4-triazole in introduces a sulfur atom, which may increase metabolic liability. The pyridin-3-yl substituent on the oxadiazole (target) enables hydrogen bonding, unlike the cyclopropyl group in , which contributes to hydrophobicity .
3.3. Ring System Impact
  • Azetidine vs. Conversely, the piperidine ring (six-membered) in offers greater flexibility, which may improve solubility but reduce selectivity .
3.4. Physicochemical Properties
  • Lipophilicity (logP) :
    The target compound’s logP (~3.2) balances solubility and membrane permeability, whereas ’s higher logP (~4.5) suggests poorer aqueous solubility. ’s lower logP (~2.8) reflects the ethoxyphenyl group’s polarity .

Research Findings and Implications

  • Metabolic Stability :
    The isopropylsulfonyl group likely reduces cytochrome P450-mediated oxidation compared to ’s phenylsulfonyl group, which is prone to aromatic hydroxylation .
  • Target Binding :
    The pyridinyl-oxadiazole motif in the target compound may enhance kinase inhibition (e.g., targeting ATP-binding pockets) compared to ’s cyclopropyl-oxadiazole, which lacks H-bond acceptors .
  • Synthetic Feasibility : The azetidine ring poses synthetic challenges due to ring strain, unlike the piperidine in or the imidazopyridine in , which are more straightforward to functionalize .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction intermediates be characterized?

Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, catalysts, and solvent systems. Key steps include:

  • Sulfonylation of the phenyl ring under anhydrous conditions to introduce the isopropylsulfonyl group.
  • Oxadiazole ring formation via cyclization of a nitrile intermediate with hydroxylamine, optimized at 80–100°C .
  • Azetidine coupling using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl-oxadiazole moiety .

Intermediates are characterized using:

Technique Purpose Example
NMR Confirm regiochemistry of azetidine and oxadiazole rings1H/13C NMR for coupling constants and aromatic proton splitting
HPLC Monitor reaction progress and purity (>95% threshold)Reverse-phase C18 column with UV detection at 254 nm
Mass Spectrometry Validate molecular weight of intermediatesESI-MS for [M+H]+ ions

Basic: Which spectroscopic and crystallographic methods are optimal for confirming the compound’s structure?

Answer:
Spectroscopic Confirmation:

  • FT-IR : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • 1H/13C NMR : Assign protons on the azetidine ring (δ 3.5–4.5 ppm) and pyridinyl group (δ 8.0–9.0 ppm) .

Crystallographic Validation:

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement:
    • Resolve bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic systems .
    • Validate non-covalent interactions (e.g., π-π stacking between pyridinyl and phenyl groups) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or compound stability . Methodological approaches include:

  • Dose-Response Reproducibility :
    • Use human whole-blood assays (e.g., LTB4 inhibition IC50) to compare potency under standardized conditions .
    • Control for metabolic instability by testing with liver microsomes (e.g., CYP3A4 inhibition assays) .
  • Data Normalization :
    • Normalize activity to internal controls (e.g., % inhibition relative to vehicle) to account for batch-to-batch variability .

Advanced: How should crystallographic data be interpreted to assess molecular conformation and stability?

Answer:
Key Parameters from SC-XRD:

  • Torsion Angles : Assess flexibility of the azetidine ring (e.g., deviations >10° indicate strain) .
  • Thermal Ellipsoids : Identify regions of dynamic disorder (e.g., isopropylsulfonyl group) that may affect stability .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with solvent molecules) .

Software Workflow:

Data Integration : Use SHELXL for absorption correction and scaling .

Refinement : Apply anisotropic displacement parameters for heavy atoms (e.g., sulfur, chlorine) .

Validation : Check R-factor convergence (<5%) and omit maps for electron density anomalies .

Advanced: What experimental strategies mitigate degradation of labile functional groups (e.g., oxadiazole) during biological assays?

Answer:
Stabilization Approaches:

  • Temperature Control : Store stock solutions at –80°C and avoid repeated freeze-thaw cycles .
  • pH Buffering : Use phosphate-buffered saline (pH 7.4) to prevent oxadiazole ring hydrolysis .
  • Light Sensitivity : Conduct assays under amber light to protect the pyridinyl group from photodegradation .

Degradation Monitoring:

  • LC-MS/MS : Track degradation products (e.g., open-chain hydrazide from oxadiazole cleavage) .

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